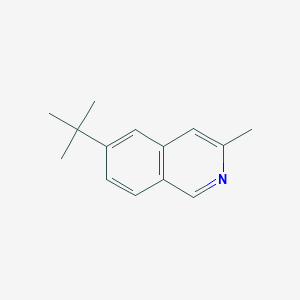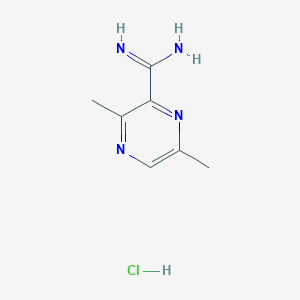
2-(Isoquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-6-yl)acetamide is an organic compound with the molecular formula C₁₁H₁₀N₂O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-6-yl)acetamide can be achieved through several methods. One common approach involves the reaction of isoquinoline with acetic anhydride in the presence of a catalyst. This reaction typically requires heating under reflux conditions to facilitate the formation of the acetamide derivative .
Another method involves the use of isoquinoline-6-carboxylic acid as a starting material. This compound is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-6-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
2-(Isoquinolin-6-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-6-yl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other isoquinoline derivatives. These interactions may involve binding to enzymes, receptors, or DNA, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(isoquinolin-6-yl)acetamide: A chlorinated derivative with similar chemical properties.
Quinoline-2-carboxamide: Another isoquinoline derivative with comparable biological activities.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the isoquinoline structure, exhibiting unique pharmacological properties.
Uniqueness
2-(Isoquinolin-6-yl)acetamide is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-isoquinolin-6-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)6-8-1-2-10-7-13-4-3-9(10)5-8/h1-5,7H,6H2,(H2,12,14) |
InChI Key |
WHSNDHMVOZDWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



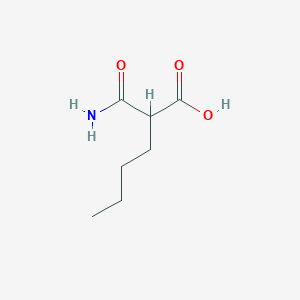

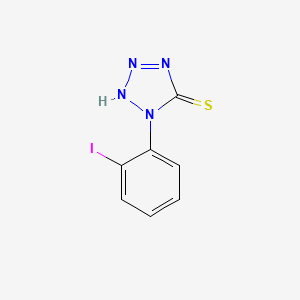
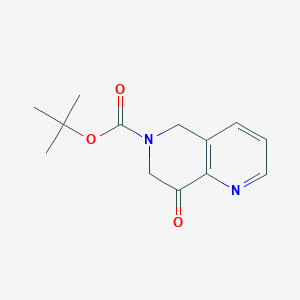
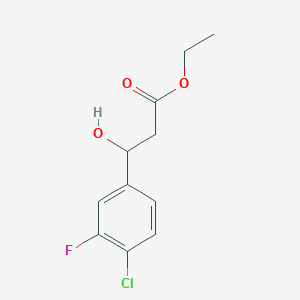
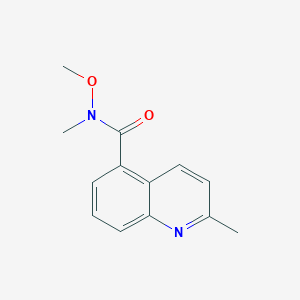
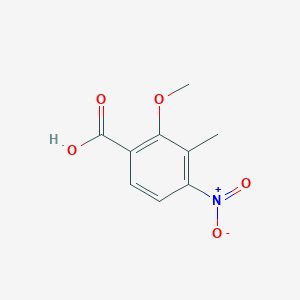
![1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde](/img/structure/B13671096.png)

